molecular formula C16H20ClN3O2 B2717130 N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2200428-97-1

N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No. B2717130
CAS RN: 2200428-97-1
M. Wt: 321.81
InChI Key: XWPJSUYAFCYOHE-UHFFFAOYSA-N
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Description

N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide increases the levels of GABA in the brain, which can help to reduce seizures and improve mood.
Biochemical and Physiological Effects:
N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and improve mood. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows for more precise manipulation of GABA levels in the brain. However, one limitation is that N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide. One area of interest is its potential therapeutic applications in addiction, particularly for opioid addiction. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the long-term effects of N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide on the brain and body.

Synthesis Methods

N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with piperazine, followed by reaction with acetylacetone and propargyl bromide. The final product is purified through column chromatography to obtain pure N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide.

Scientific Research Applications

N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which can help to reduce seizures and improve mood.

properties

IUPAC Name

N-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-2-15(21)18-8-7-16(22)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h2-6H,1,7-12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPJSUYAFCYOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide

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